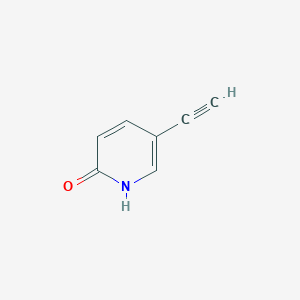

5-Ethynylpyridin-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c1-2-6-3-4-7(9)8-5-6/h1,3-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZKNJCKOOCPBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670316 | |

| Record name | 5-Ethynylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196156-05-4 | |

| Record name | 5-Ethynylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-Ethynylpyridin-2-ol

Abstract: This document provides a detailed technical guide for the synthesis of 5-Ethynylpyridin-2-ol, a valuable heterocyclic building block in medicinal chemistry and materials science. The guide focuses on the prevalent and robust Sonogashira cross-coupling reaction, offering an in-depth analysis of the reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive and practical understanding of this synthetic transformation.

Introduction: The Significance of the Ethynylpyridinol Scaffold

The pyridine ring is a ubiquitous scaffold in pharmaceutical agents, prized for its ability to engage in biological interactions and its favorable pharmacokinetic properties.[1][2] When functionalized with an ethynyl (acetylene) group, its utility expands significantly. The ethynyl group is a versatile functional handle for carbon-carbon bond formation, notably in "click chemistry" and cross-coupling reactions, and is recognized as a privileged feature in molecules targeting a wide array of proteins.[3][4] The compound this compound, incorporating both the pyridine-2-ol (or its tautomer, 2-pyridone) core and a reactive alkyne, represents a powerful intermediate for constructing complex molecular architectures. Its synthesis is therefore a critical process for drug discovery programs and the development of novel organic materials.[3]

This guide provides a detailed examination of the most reliable and widely adopted method for its synthesis: the palladium- and copper-catalyzed Sonogashira cross-coupling reaction.

Strategic Overview: The Sonogashira Cross-Coupling Approach

The formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne is most efficiently achieved through the Sonogashira cross-coupling reaction.[5] This reaction has become a cornerstone of modern organic synthesis due to its mild conditions and high tolerance for various functional groups, making it ideal for complex molecule synthesis.[6][7]

The primary strategy for synthesizing this compound involves the coupling of a halogenated pyridin-2-ol precursor, typically 5-bromo- or 5-iodopyridin-2-ol, with a protected or terminal alkyne. The reactivity trend for the halide in oxidative addition favors iodide over bromide, which is a key consideration in substrate selection.[8]

A common and highly effective variation of this strategy employs a silyl-protected alkyne, such as trimethylsilylacetylene (TMSA). This approach offers two distinct advantages:

-

Prevention of Homocoupling: It prevents the undesired side reaction where the terminal alkyne couples with itself (Glaser coupling), which can be problematic under standard Sonogashira conditions.

-

Stability and Handling: TMSA is a stable, easy-to-handle liquid, simplifying reaction setup compared to acetylene gas.

The synthesis, therefore, follows a two-step sequence:

-

Sonogashira Coupling: Reaction of the halopyridinol with TMSA to form the silyl-protected intermediate.

-

Deprotection: Removal of the trimethylsilyl (TMS) group to yield the final terminal alkyne, this compound.[9][10]

Mechanism Deep Dive: The Dual Catalytic Cycle of Sonogashira Coupling

Understanding the mechanism is paramount to troubleshooting and optimizing the reaction. The Sonogashira reaction operates through two interconnected, independent catalytic cycles: a palladium cycle and a copper cycle.[11]

The Palladium Cycle:

-

Oxidative Addition: The cycle begins with a palladium(0) complex, which undergoes oxidative addition with the aryl halide (5-bromopyridin-2-ol). This is often the rate-limiting step and forms a square planar palladium(II) intermediate.[5]

-

Transmetalation: The copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the palladium(II) complex. This step regenerates the copper(I) catalyst.

-

Reductive Elimination: The resulting palladium(II) complex, now bearing both the pyridinol and the acetylide ligands, undergoes reductive elimination. This step forms the final C-C bond of the product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[8][11]

The Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

-

Deprotonation: In the presence of a base (typically an amine), the acidic proton of the alkyne is removed to form a copper(I) acetylide intermediate. This species is the key nucleophile for the transmetalation step in the palladium cycle.[11]

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from 5-bromopyridin-2-ol and trimethylsilylacetylene, followed by desilylation.

Part A: Synthesis of 5-((Trimethylsilyl)ethynyl)pyridin-2-ol

Materials & Reagents:

| Reagent/Material | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |

| 5-Bromopyridin-2-ol | 174.00 | 10.0 | 1.74 g | Starting Material |

| Trimethylsilylacetylene (TMSA) | 98.22 | 12.0 | 1.66 mL | 1.2 equivalents |

| Pd(PPh₃)₂Cl₂ | 701.90 | 0.2 (2 mol%) | 140 mg | Palladium Catalyst |

| Copper(I) Iodide (CuI) | 190.45 | 0.4 (4 mol%) | 76 mg | Co-catalyst |

| Triethylamine (TEA) | 101.19 | 30.0 | 4.2 mL | Base and Solvent |

| Tetrahydrofuran (THF), Anhydrous | - | - | 40 mL | Solvent |

Procedure:

-

Inert Atmosphere: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromopyridin-2-ol (1.74 g, 10.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (140 mg, 0.2 mol%), and copper(I) iodide (76 mg, 0.4 mol%).

-

Evacuation and Backfill: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (40 mL) and triethylamine (4.2 mL, 30.0 mmol) via syringe. Stir the resulting suspension.

-

Alkyne Addition: Add trimethylsilylacetylene (1.66 mL, 12.0 mmol) dropwise to the mixture via syringe.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the solvents.

-

Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous ammonium chloride solution (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude silyl-protected product.

Part B: Deprotection to this compound

Materials & Reagents:

| Reagent/Material | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |

| Crude Silyl-protected Intermediate | ~221.33 | ~10.0 | ~2.21 g | From Part A |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.0 (0.1 eq.) | 138 mg | Mild Base for Deprotection |

| Methanol (MeOH) | 32.04 | - | 50 mL | Solvent[10] |

Procedure:

-

Dissolution: Dissolve the crude 5-((trimethylsilyl)ethynyl)pyridin-2-ol from Part A in methanol (50 mL) in a round-bottom flask.

-

Base Addition: Add potassium carbonate (138 mg, 1.0 mmol) to the solution.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the complete removal of the TMS group by TLC.

-

Neutralization and Concentration: Once the reaction is complete, neutralize the mixture with a few drops of acetic acid. Concentrate the solution under reduced pressure.

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound.

Characterization of this compound

To confirm the identity and purity of the final product, the following analytical techniques are essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show the disappearance of the trimethylsilyl peak (a singlet at ~0.25 ppm) and the appearance of a new singlet for the acetylenic proton (~3.0-3.5 ppm). The aromatic protons of the pyridine ring will also show characteristic shifts and coupling patterns.

-

¹³C NMR will confirm the presence of the two alkyne carbons (typically in the 70-90 ppm range) and the carbons of the pyridinol ring.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques will confirm the molecular weight of the product (C₇H₅NO, M.W. = 119.12 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic sharp absorption band for the terminal alkyne C≡C stretch (~2100 cm⁻¹) and a C-H stretch of the alkyne (~3300 cm⁻¹).

Conclusion

The two-step Sonogashira coupling/desilylation sequence is a highly reliable and efficient method for the synthesis of this compound. This guide provides the strategic rationale, mechanistic insight, and a detailed, actionable protocol necessary for its successful preparation. By leveraging this powerful cross-coupling reaction, researchers can readily access this versatile building block, enabling the development of novel pharmaceuticals and advanced materials.

References

- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.

- Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained.

- J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling.

- Saha, A., et al. (2018). Catalytic cycle of the Sonogashira cross-coupling reaction over Pd-MPTAT-1. ResearchGate.

- Wikipedia. (n.d.). Sonogashira coupling.

- Reddy, R. S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321.

- ChemSpider. (n.d.). Deprotection of trimethylsilyl group of an alkyne. Synthetic Pages.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 9). The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis.

- Orita, A., & Otera, J. (2011). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Chemistry, 29(11), 2315-2324.

- Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Technical Library.

- Ocampo, R. A., & Paez, J. A. (n.d.). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Revista de la Sociedad Química de México.

- Gule, M. L., & Angel, A. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(11), 5555-5573.

- Abdine, S., et al. (2021). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 11(15), 9417-9429.

- ResearchGate. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review.

- Sepehrpour, H., et al. (2019). trans-Bis[2-(pyrimidin-2-yl)ethynyl]bis(triphenylphosphine)palladium. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1689-1692.

- AVESİS. (2024). Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review. European Journal of Medicinal Chemistry Reports, 12.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review | AVESİS [avesis.gazi.edu.tr]

- 3. nbinno.com [nbinno.com]

- 4. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 10. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 11. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

An In-Depth Technical Guide to 5-Ethynylpyridin-2-ol: Properties and Applications

Abstract: 5-Ethynylpyridin-2-ol is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a reactive terminal alkyne and a 2-hydroxypyridine moiety capable of tautomerism and metal chelation, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core chemical properties, reactivity, and key applications, with a focus on its utility for researchers, medicinal chemists, and drug development professionals. We will explore its tautomeric nature, spectroscopic signature, and role in powerful coupling reactions such as the Sonogashira coupling and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Introduction: The Strategic Value of this compound

The pyridine scaffold is a cornerstone of medicinal chemistry, found in a multitude of FDA-approved drugs.[1][2] Its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties contribute to its prevalence. This compound merges this privileged heterocycle with a terminal alkyne, a functional group that has been widely exploited in drug discovery for its ability to serve as a rigid linker and a handle for "click chemistry".[3] This combination provides a powerful tool for creating novel compounds with tailored biological activities. The 2-hydroxy substituent further enhances its utility by introducing the potential for tautomerism, additional hydrogen bonding interactions, and metal chelation, all of which can be strategically employed in drug design.[4][5]

Core Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of this compound is critical for its effective application in synthesis and drug design.

Physicochemical Data

The key physicochemical properties are summarized in the table below. These values are essential for planning reactions, purification, and formulation.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅NO | |

| Molecular Weight | 119.12 g/mol | |

| CAS Number | 1196156-05-4 | |

| Appearance | Solid (Typical) | - |

| pKa (acidic, OH) | ~11.7 (estimated from 2-hydroxypyridine) | |

| pKa (basic, N) | ~0.75 (estimated from 2-hydroxypyridine) | [6][7] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); moderate water solubility expected based on parent structures. | [8] |

The Critical Role of Tautomerism

A defining feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridone form. This equilibrium is highly sensitive to the solvent environment.[9] In polar, protic solvents like water and alcohols, the pyridone tautomer is generally favored, whereas non-polar solvents favor the hydroxypyridine form.[9] This phenomenon is crucial as it dictates the molecule's hydrogen bonding capacity and reactivity. The pyridone form presents an amide-like N-H donor and a carbonyl acceptor, while the hydroxypyridine form has an O-H donor and an aromatic nitrogen acceptor.

Caption: Tautomeric equilibrium between the enol and keto forms.

Spectroscopic Characterization

The dual functionality of this compound gives rise to a distinct spectroscopic signature.

-

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, with coupling patterns indicative of their relative positions. A sharp singlet for the acetylenic proton (≡C-H) would typically appear around 3-4 ppm. The position and broadness of the O-H or N-H proton signal will be highly dependent on the solvent and concentration due to the tautomerism and hydrogen bonding.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The two sp-hybridized carbons of the alkyne group will resonate in the region of 70-90 ppm. The five sp²-hybridized carbons of the pyridine ring will appear further downfield, with the carbon bearing the oxygen atom (C2) showing a characteristic shift.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. A sharp, moderate intensity peak around 3300 cm⁻¹ corresponds to the ≡C-H stretch of the terminal alkyne. A sharp peak near 2100-2200 cm⁻¹ is characteristic of the C≡C triple bond stretch. The spectrum will also feature a broad O-H stretching band (around 3200-3600 cm⁻¹) for the hydroxypyridine tautomer or an N-H stretching band (around 3100-3500 cm⁻¹) and a strong C=O stretching band (around 1650-1690 cm⁻¹) for the pyridone tautomer.[10][11] The dominant bands observed will depend on the phase (solid or solution) and the solvent used.[9]

Chemical Reactivity and Synthetic Protocols

The synthetic versatility of this compound stems from the independent reactivity of its alkyne and hydroxypyridine moieties. This allows for sequential or orthogonal functionalization, making it a highly valuable synthetic intermediate.

Reactions of the Terminal Alkyne: Gateway to Molecular Complexity

The terminal alkyne is a gateway to two of the most powerful C-C and C-heteroatom bond-forming reactions in modern organic synthesis: the Sonogashira coupling and azide-alkyne cycloaddition.

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a robust method for forming sp-sp² carbon-carbon bonds.[12][13] This reaction is instrumental for extending the molecular framework, linking the pyridine core to other aromatic or vinylic systems.

Causality: The reaction's efficacy relies on a dual catalytic cycle. The palladium catalyst facilitates the oxidative addition of the halide and the reductive elimination of the final product, while a copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[13]

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Exemplary Protocol: Sonogashira Coupling of an Aryl Bromide

This protocol is a generalized procedure based on standard literature methods for coupling bromopyridines.[12][14]

-

Inert Atmosphere Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl bromide (1.1 eq.), copper(I) iodide (CuI, 0.05 eq.), and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.025 eq.) or Pd(PPh₃)₄ (0.025 eq.).

-

Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.).

-

Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the catalyst. Rinse the pad with ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

CuAAC is the quintessential "click" reaction, forming a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.[15] Its high efficiency, mild reaction conditions, and orthogonality to most other functional groups make it ideal for bioconjugation, drug discovery, and materials science.[16][17]

Causality: The copper(I) catalyst is essential for this reaction, dramatically accelerating what would otherwise be a very slow thermal cycloaddition.[15] The mechanism involves the formation of a copper acetylide, which then reacts with the azide to form a six-membered copper-containing intermediate that rearranges to the stable triazole product.

Caption: Simplified catalytic cycle for CuAAC click chemistry.

Exemplary Protocol: Aqueous CuAAC for Bioconjugation

This protocol is adapted for conjugating this compound to an azide-modified biomolecule in an aqueous buffer system.[18][19]

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 10 mM stock solution of the azide-containing molecule (e.g., a peptide or protein) in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

-

Prepare a 20 mM stock solution of copper(II) sulfate (CuSO₄) in water.

-

Prepare a 100 mM stock solution of a water-soluble ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) in water.[19]

-

-

Reaction Assembly: In a microcentrifuge tube, combine the reagents in the following order to achieve the desired final concentrations (e.g., 100 µM alkyne, 120 µM azide):

-

Azide-molecule solution.

-

This compound stock solution.

-

THPTA ligand stock solution (to a final concentration of 1 mM).

-

CuSO₄ stock solution (to a final concentration of 200 µM).

-

-

Initiation: Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 2 mM. Gently mix the solution.

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. Protect from light if either component is light-sensitive.

-

Purification: Purify the resulting conjugate using a method appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or HPLC.

Reactions of the 2-Hydroxypyridine Moiety

The 2-hydroxypyridine unit offers additional avenues for functionalization and molecular interaction.

-

O-Alkylation/Acylation: The hydroxyl group (in its enol form) can act as a nucleophile, reacting with electrophiles like alkyl halides or acyl chlorides under basic conditions to form ether or ester derivatives, respectively. This allows for the attachment of other functional groups or the modification of solubility and pharmacokinetic properties.

-

Metal Chelation: The 1,2-arrangement of the nitrogen and oxygen atoms in the 2-hydroxypyridone tautomer creates a powerful bidentate chelation site for various metal ions.[4] This property is highly relevant in medicinal chemistry for designing inhibitors of metalloenzymes or developing agents for chelation therapy.[5] The electron density of the pyridine ring, which can be modulated by substituents, influences the strength of this metal binding.[20][21]

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of functionalities in this compound makes it a strategic scaffold for developing novel therapeutics.

-

Scaffold for Kinase Inhibitors: The pyridine ring is a common feature in many kinase inhibitors. The ethynyl group can be used via Sonogashira coupling to install the larger aromatic systems often required for binding in the ATP pocket of kinases. The 2-hydroxy group can form critical hydrogen bonds with the hinge region of the enzyme.

-

Bioconjugation and PROTACs: The alkyne serves as a perfect handle for CuAAC, enabling the conjugation of the molecule to antibodies (creating antibody-drug conjugates), fluorescent dyes for imaging, or to E3 ligase-binding moieties in the development of PROTACs (Proteolysis Targeting Chimeras).

-

Metalloenzyme Inhibitors: The 2-hydroxypyridone core is a "privileged" structure for targeting the active sites of metalloenzymes.[5] By chelating the catalytic metal ion (e.g., Zn²⁺, Fe²⁺, Mg²⁺), molecules built from this scaffold can effectively inhibit enzymes involved in a range of diseases, from bacterial infections to cancer.[4]

-

Building Block for Complex Heterocycles: The dual reactivity allows for its use in tandem or domino reactions, where both the alkyne and the pyridine ring participate in forming more complex, polycyclic structures of therapeutic interest.

Conclusion

This compound is a highly versatile and valuable building block for chemical synthesis and drug discovery. Its chemical properties are defined by the interplay between a reactive terminal alkyne and a 2-hydroxypyridine moiety capable of tautomerism and metal chelation. A thorough understanding of its reactivity, particularly in Sonogashira coupling and azide-alkyne cycloaddition reactions, empowers researchers to construct complex and functionally diverse molecules. The strategic incorporation of this scaffold offers significant potential for the development of novel kinase inhibitors, metalloenzyme-targeting drugs, and advanced bioconjugates, solidifying its role as a key tool for medicinal chemists and drug development professionals.

References

- Human Metabolome Database. (2012). Showing metabocard for 2-Hydroxypyridine (HMDB0013751). [Link]

- Williams, R. (2022).

- Fujii, A., Iwasaki, A., & Mikami, N. (2001). IR−UV Double-Resonance Spectroscopic Study of 2-Hydroxypyridine and Its Hydrogen-Bonded Clusters in Supersonic Jets. The Journal of Physical Chemistry A, 105(32), 7596–7602. [Link]

- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011).

- Ferreira, C., et al. (2017).

- Reddy, N. M., et al. (2021). Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence. The Journal of Organic Chemistry, 86(24), 18017–18028. [Link]

- Cook, M. J., et al. (1968). The spectra and structures of the cations and anions of substituted 2-hydroxypyridines (1,2-dihydro-2-oxopyridines). Journal of the Chemical Society B: Physical Organic, 1330. [Link]

- ResearchGate. (n.d.). Hydroxypyrone Derived chelators in Drug Discovery: From Chelation Therapy to Rational Design of Metalloenzyme Inhibitors. [Link]

- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

- Singh, I., et al. (2020). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry, 11(7), 782–794. [Link]

- Hong, V., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. Journal of the American Chemical Society, 132(9), 2941–2945. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis. [Link]

- ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. [Link]

- Nimlos, M. R., Kelley, D. F., & Bernstein, E. R. (1989). Spectroscopy, structure, and proton dynamics of 2-hydroxypyridine and its clusters with water and ammonia. The Journal of Physical Chemistry, 93(2), 643–648. [Link]

- RSC Publishing. (2020). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. [Link]

- ResearchGate. (n.d.).

- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- Chylewska, A., et al. (2020). Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. Dalton Transactions, 49(23), 7855–7871. [Link]

- ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed One-Pot Sonogashira Coupling, exo-dig Cyclization and HydrideTransfer Reaction: Synthesis of Pyridine-Substituted Pyrroles. [Link]

- Wikipedia. (n.d.). 2-Pyridone. [Link]

- Chaves, S., et al. (2020). Functionalized pyridine in pyclen-based iron(iii) complexes: evaluation of fundamental properties. Dalton Transactions, 49(40), 14194–14205. [Link]

- PubChem. (n.d.). 2-Pyridone. [Link]

- ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

- Solubility of Things. (n.d.). Pyridine. [Link]

- Scott, P. J. H. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(11), 5627–5629. [Link]

- RSC Publishing. (2020). Functionalized pyridine in pyclen-based iron(iii) complexes. [Link]

- ResearchGate. (n.d.).

- PubChem. (n.d.). 5-Ethynyl-2-methylpyridine. [Link]

- AVESIS. (2024).

- ResearchGate. (2020). Functionalized pyridine in pyclen-based iron( iii )

- VNUHCM Journal of Science and Technology Development. (2021). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. [Link]

- ResearchGate. (2023). Pyridine C(sp²)

- SpectraBase. (n.d.). 2-Ethynylpyridine. [Link]

- PubMed. (2007).

- ResearchGate. (n.d.). Proton tautomerism in 5-dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones: synthesis, crystal structure and spectroscopic studies. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review | AVESİS [avesis.gazi.edu.tr]

- 3. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Hydroxypyridine price,buy 2-Hydroxypyridine - chemicalbook [chemicalbook.com]

- 7. 2-Hydroxypyridine CAS#: 142-08-5 [m.chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The spectra and structures of the cations and anions of substituted 2-hydroxypyridines (1,2-dihydro-2-oxopyridines) - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 13. researchgate.net [researchgate.net]

- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 15. Click Chemistry [organic-chemistry.org]

- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. broadpharm.com [broadpharm.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Functionalized pyridine in pyclen-based iron(iii) complexes: evaluation of fundamental properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to 5-Ethynylpyridin-2-ol (CAS No. 1196156-05-4): A Versatile Building Block for Modern Drug Discovery

This guide provides a comprehensive technical overview of 5-Ethynylpyridin-2-ol, a heterocyclic building block with significant potential in medicinal chemistry and materials science. Intended for researchers, synthetic chemists, and professionals in drug development, this document will delve into the synthesis, physicochemical properties, reactivity, and safe handling of this compound, underpinned by established chemical principles. Given the limited specific literature on this exact molecule, this guide synthesizes information from related structures and well-understood reaction mechanisms to provide a robust framework for its utilization.

Introduction: The Strategic Value of Ethynylpyridines in Research

Substituted pyridines are foundational scaffolds in a vast array of pharmaceuticals and bioactive natural products.[1][2][3] The introduction of an ethynyl group, a versatile functional handle, opens up a rich landscape of chemical transformations. This compound, in particular, combines the key features of a terminal alkyne and a pyridin-2-ol moiety. The terminal alkyne is amenable to a variety of coupling reactions, most notably the Sonogashira coupling, "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), and C-H activation, making it an invaluable tool for molecular elaboration and the construction of complex architectures.[4][5][6][7] The pyridin-2-ol tautomer is a crucial pharmacophore in its own right, capable of acting as a hydrogen bond donor and acceptor, and a metal chelator. This duality of functionality makes this compound a highly attractive starting material for generating libraries of novel compounds in the pursuit of new therapeutic agents.[8][9]

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of a compound is paramount for its effective and safe use in a laboratory setting. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 1196156-05-4 | [10][11] |

| Molecular Formula | C₇H₅NO | [10] |

| Molecular Weight | 119.12 g/mol | [10] |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Storage | Store in an inert atmosphere at 2-8°C | [10] |

Safety and Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12][13][14][15]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[12][16]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and sources of ignition.[10][12][13][16]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13][14]

Proposed Synthesis of this compound

A robust and scalable synthesis is critical for the widespread adoption of a chemical building block. A plausible and efficient route to this compound involves a Sonogashira coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[4][5][6][7]

Retrosynthetic Analysis and Proposed Forward Synthesis

The retrosynthetic analysis points to a disconnection at the alkyne-pyridine bond, suggesting a halogenated pyridin-2-ol and a protected alkyne as starting materials.

Caption: Retrosynthetic approach for this compound.

Detailed Experimental Protocol (Illustrative)

This protocol describes a general procedure for the Sonogashira coupling to synthesize this compound from 5-bromopyridin-2-ol and ethynyltrimethylsilane, followed by deprotection.

Step 1: Sonogashira Coupling

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromopyridin-2-ol (1.0 eq), copper(I) iodide (0.05 eq), and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.025 eq).

-

Add a suitable solvent, such as degassed triethylamine or a mixture of DMF and triethylamine.

-

To the stirred suspension, add ethynyltrimethylsilane (1.2 eq) dropwise.

-

Heat the reaction mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-((trimethylsilyl)ethynyl)pyridin-2-ol.

Step 2: Deprotection of the Silyl Group

-

Dissolve the purified 5-((trimethylsilyl)ethynyl)pyridin-2-ol in a suitable solvent such as methanol or tetrahydrofuran.

-

Add a deprotecting agent, such as potassium carbonate or tetrabutylammonium fluoride (TBAF), and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a mild acid (e.g., dilute HCl) and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the final product, this compound, by recrystallization or column chromatography.

Caption: Proposed workflow for the synthesis of this compound.

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile precursor for a wide range of chemical transformations.

-

Reactions of the Alkyne: The terminal alkyne can undergo a variety of reactions, including:

-

Sonogashira Coupling: Further coupling with aryl or vinyl halides to extend the conjugated system.[4][5][6][7]

-

Click Chemistry: Reaction with azides to form triazoles, a common linkage in medicinal chemistry.

-

Hydration: Conversion to a methyl ketone.

-

Reduction: Selective reduction to the corresponding alkene or alkane.

-

-

Reactions of the Pyridin-2-ol: The pyridin-2-ol moiety can participate in:

-

O-Alkylation/O-Arylation: Reaction at the oxygen atom.

-

N-Alkylation/N-Arylation: Reaction at the nitrogen atom, particularly in its pyridone tautomeric form.

-

Halogenation: Introduction of halogen atoms onto the pyridine ring.

-

Caption: Key reaction pathways for this compound.

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in this compound are prevalent in a number of biologically active compounds. Its utility as a building block can be envisioned in the synthesis of:

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The ethynyl group can be used to probe binding pockets or to attach solubilizing groups.

-

Antiviral and Anticancer Agents: Nitrogen-containing heterocycles with alkyne functionalities have shown promise in these therapeutic areas.

-

Molecular Probes: The alkyne can be used to attach fluorescent tags or biotin for use in chemical biology studies.

-

Organic Electronics: Extended conjugated systems derived from this molecule could have applications in organic light-emitting diodes (OLEDs) and other electronic materials.

Conclusion

This compound is a promising, yet underexplored, chemical entity with significant potential as a versatile building block in synthetic chemistry. Its combination of a reactive terminal alkyne and a biologically relevant pyridin-2-ol scaffold makes it a valuable tool for the rapid generation of diverse molecular architectures. This guide provides a foundational understanding of its properties, a plausible synthetic route, and a perspective on its potential applications. As research in medicinal chemistry and materials science continues to evolve, the strategic use of such well-designed building blocks will be paramount in accelerating the discovery of novel and impactful molecules.

References

- AK Scientific, Inc.

- Fisher Scientific.

- Fisher Scientific. 2-(5-Ethynylthien-2-yl)

- Sigma-Aldrich.

- Thermo Fisher Scientific.

- Wikipedia. Sonogashira coupling.

- Acros Pharm

- MCE. 5-乙炔基吡啶-2-醇.

- PubMed Central. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines.

- PubMed Central. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons.

- PubMed Central. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence.

- Acros Pharm

- PubChem. 5-Ethynylpyridin-2-amine.

- Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- Organic Chemistry Portal. Sonogashira Coupling.

- Chemistry LibreTexts. Sonogashira Coupling.

- PubMed. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes.

- Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties.

- MDPI. 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol.

- Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines.

- Wikipedia. 5-Ethyl-2-methylpyridine.

- The Good Scents Company. 5-ethyl-2-methyl pyridine, 104-90-5.

- MDPI. Special Issue “Advances in Drug Discovery and Synthesis”.

- Asmee Chemicals Private Limited.

- Tylon Pharma Limited.

- PubChem. 5-Ethynyl-2-(2-methylpropyl)pyridine.

- NIST WebBook. Pyridine, 5-ethyl-2-methyl-.

- MDPI. Topical Collection : Feature Papers in Drug Discovery and Development.

- Enantilabs.

- MDPI. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science.

Sources

- 1. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. 1196156-05-4|this compound|BLD Pharm [bldpharm.com]

- 11. This compound | 1196156-05-4 [chemicalbook.com]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.ca [fishersci.ca]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

A Technical Guide to 5-Ethynylpyridin-2-ol: Structure, Properties, and Synthetic Strategies for Drug Discovery

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: 5-Ethynylpyridin-2-ol is a heterocyclic building block of significant interest to medicinal chemistry and chemical biology. It combines the privileged pyridin-2-one scaffold, known for its diverse biological activities and favorable physicochemical properties, with the versatile terminal ethynyl group. This guide provides a comprehensive technical overview of its molecular structure, IUPAC nomenclature, crucial tautomeric equilibrium, and physicochemical properties. Furthermore, it outlines a robust, field-proven synthetic strategy based on Sonogashira cross-coupling, explaining the causal logic behind methodological choices. Finally, it explores the potential applications of this molecule in drug discovery, particularly as a precursor for generating compound libraries and as a functional handle for developing covalent inhibitors and chemical probes via click chemistry.

Introduction to Heterocyclic Scaffolds in Medicinal Chemistry

Nitrogen-containing heterocycles are cornerstones of modern drug discovery, with the pyridine ring system being one of the most prevalent scaffolds in FDA-approved pharmaceuticals.[1] Pyridine and its derivatives are prized for their ability to engage in hydrogen bonding, modulate pharmacokinetic properties, and serve as bioisosteric replacements for other aromatic systems, thereby improving biochemical potency and metabolic stability.[1][2] The pyridin-2-one substructure, in particular, is a privileged scaffold found in numerous compounds with a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[3][4]

Complementing this powerful core, the ethynyl (acetylene) group has emerged as a uniquely versatile tool in medicinal chemistry.[5][6][7][8] Far from being a simple rigid linker, its linear geometry, unique electronic properties, and reactivity make it invaluable. A terminal alkyne can serve as a pharmacophore itself, act as a stable bioisostere for a range of functional groups, or function as a reactive handle for covalent modification of protein targets.[9] Perhaps its most widespread modern application is as a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC), the most famous "click chemistry" reaction, enabling the efficient conjugation of molecules for biological studies.[5]

This guide provides a detailed technical examination of this compound, a molecule that synergistically combines these two valuable motifs. It is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound as a strategic building block in the design and synthesis of novel therapeutic agents and chemical probes.

Molecular Structure and Nomenclature

IUPAC Name and Systematics

The systematic IUPAC name for the compound is This compound . The nomenclature is derived as follows:

-

Pyridine: The core is a six-membered aromatic heterocycle containing one nitrogen atom.

-

Numbering: The ring atoms are numbered starting from the nitrogen as position 1.

-

-2-ol: A hydroxyl (-OH) group is substituted at the C2 position of the pyridine ring.

-

5-Ethynyl: An ethynyl (-C≡CH) group is substituted at the C5 position.

Structural Representation

The chemical structure of this compound is depicted below.

Caption: 2D structure of this compound.

Tautomerism: The Pyridinol-Pyridone Equilibrium

A critical chemical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridin-2(1H)-one form.[10] This phenomenon is fundamental to their reactivity, biological interactions, and spectroscopic properties. For the title compound, this compound exists in equilibrium with 5-ethynylpyridin-2(1H)-one .

Caption: Tautomeric equilibrium of this compound.

In most cases, the equilibrium strongly favors the pyridin-2(1H)-one (keto) form due to the aromatic stabilization of the pyridine ring in the enol form being offset by the strength of the C=O double bond and amide resonance in the keto form. This equilibrium can be influenced by factors such as solvent polarity, pH, and temperature. For drug design professionals, understanding which tautomer is prevalent under physiological conditions is crucial, as the two forms have different hydrogen bonding patterns and three-dimensional shapes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. Experimental data for this specific compound is not widely published; therefore, where noted, values are computationally predicted.

| Property | Value | Source |

| CAS Number | 1196156-05-4 | [11] |

| Molecular Formula | C₇H₅NO | Chemical Supplier Data |

| Molecular Weight | 119.12 g/mol | |

| Appearance | Predicted: Off-white to yellow solid | N/A |

| Boiling Point | Predicted: 317.5±32.0 °C at 760 mmHg | Chemical Supplier Data |

| Melting Point | Not available | N/A |

| Solubility | Predicted: Soluble in DMSO, Methanol | N/A |

| pKa | Predicted: ~9.5 (for N-H proton in pyridone form) | N/A |

Synthesis and Characterization

Retrosynthetic Analysis & Strategic Considerations

The primary disconnection is at the C5-ethynyl bond, suggesting a cross-coupling strategy.

Caption: Retrosynthetic analysis for this compound.

Strategic Choices:

-

Starting Material: A 5-halo-2-alkoxypyridine (e.g., 5-bromo-2-methoxypyridine) is an ideal starting material. The halogen (Br or I) provides the reactive site for the coupling, and the methoxy group serves as a robust protecting group for the hydroxyl functionality, preventing unwanted side reactions under the basic conditions of the coupling.

-

Alkyne Source: Trimethylsilylacetylene (TMSA) is an excellent choice for the alkyne partner. The bulky TMS group protects the terminal alkyne's acidic proton, preventing self-coupling (Glaser coupling), and is easily removed in a subsequent step.

-

Catalyst System: The classic Sonogashira catalyst system involves a palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[13] The palladium complex orchestrates the main catalytic cycle, while the copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which speeds up the crucial transmetalation step.[14]

Proposed Synthetic Protocol (Exemplary)

This protocol is a self-validating system based on established chemical principles. Each step is designed to produce a stable, characterizable intermediate, culminating in the final product.

Step 1: Sonogashira Coupling

-

To a dry, argon-purged flask, add 5-bromo-2-methoxypyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

-

Add a suitable solvent system, such as a mixture of anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) (e.g., 2:1 v/v). Rationale: THF is an excellent solvent for the reactants, while Et₃N acts as both the base required to deprotonate the alkyne (after in-situ deprotection) and to quench the H-X acid formed during the reaction.

-

Add trimethylsilylacetylene (1.2 eq) dropwise to the mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS until the starting bromide is consumed.

-

Upon completion, filter the mixture through a pad of celite to remove catalyst residues, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to yield 2-methoxy-5-((trimethylsilyl)ethynyl)pyridine.

Step 2: Deprotection (Two Steps)

-

TMS Removal: Dissolve the purified intermediate from Step 1 in methanol. Add a catalytic amount of a base such as potassium carbonate (K₂CO₃) and stir at room temperature. Rationale: This mild basic condition is sufficient to cleave the silicon-carbon bond, liberating the terminal alkyne. Monitor by TLC until completion.

-

O-Demethylation: After removal of the TMS group, the resulting 5-ethynyl-2-methoxypyridine can be demethylated. A common and effective method is to heat the compound with a strong Lewis acid like boron tribromide (BBr₃) in an inert solvent (e.g., dichloromethane) or with a strong protic acid like 48% hydrobromic acid (HBr). The reaction must be worked up carefully by quenching with a base.

-

Purify the final product by column chromatography or recrystallization to obtain this compound.

Characterization Techniques

The identity and purity of the synthesized this compound would be confirmed using standard analytical methods:

-

¹H NMR: Would show characteristic signals for the pyridine ring protons, the N-H proton (in the pyridone tautomer), and a sharp singlet for the acetylenic proton around 3-4 ppm.

-

¹³C NMR: Would confirm the presence of the two alkyne carbons (~80-90 ppm) and the carbonyl carbon of the pyridone tautomer (~160-170 ppm).

-

IR Spectroscopy: Would show a strong C=O stretch (~1650 cm⁻¹) for the pyridone form and a sharp C≡C-H stretch (~3300 cm⁻¹).

-

Mass Spectrometry: Would show the correct molecular ion peak corresponding to the molecular weight of 119.12.

Applications in Drug Discovery and Chemical Biology

This compound is not merely a chemical curiosity but a strategic tool for creating molecular diversity and function.

Caption: Key applications of the ethynyl group in drug discovery.

5.1 As a Heterocyclic Building Block: The pyridin-2-one core is a proven pharmacophore.[2] The ethynyl group can be further elaborated through various chemical transformations (e.g., hydration to a ketone, reduction, or further cross-coupling reactions) to rapidly generate a library of diverse analogues for structure-activity relationship (SAR) studies.

5.2 The Ethynyl Group as a Reactive Handle:

-

Click Chemistry: The terminal alkyne is the perfect functional group for CuAAC reactions. This allows for the straightforward and efficient conjugation of the this compound scaffold to other molecules containing an azide group. This is exceptionally useful for creating fluorescent probes, affinity probes for target identification, or linking the scaffold to other pharmacophores in fragment-based drug design or the development of PROTACs.[5]

-

Covalent Inhibitors: Terminal alkynes can act as "warheads" for targeted covalent inhibitors. While less reactive than acrylamides, they can be activated within an enzyme's active site to react with nearby nucleophilic residues like cysteine, forming a stable covalent bond. This can lead to drugs with increased potency and prolonged duration of action.

5.3 Bioisosteric Considerations: The pyridin-2-one ring is a well-regarded bioisostere for amides, phenols, and other heterocyclic systems like pyrimidines.[2][3] This allows chemists to substitute it into known active compounds to modulate properties like solubility, lipophilicity, and metabolic stability, potentially overcoming liabilities of a parent molecule while retaining or improving biological activity.

Conclusion

This compound represents a high-value chemical entity for modern chemical science. Its structure elegantly merges the biologically relevant pyridin-2-one core with the synthetically versatile ethynyl group. The clear and robust synthetic pathway, grounded in well-understood Sonogashira chemistry, makes it an accessible building block for research laboratories. For scientists and professionals in drug discovery, this compound offers a strategic starting point for generating novel compound libraries, developing targeted covalent inhibitors, and constructing sophisticated chemical probes to explore complex biological systems. A thorough understanding of its structure, tautomerism, and reactivity is key to unlocking its full potential in the next generation of therapeutics.

References

- Krishnamoorthy, J., Zengeya, T., & Zvada, P. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link][5]

- Krishnamoorthy, J., Zengeya, T., & Zvada, P. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry.

- Krishnamoorthy, J., Zengeya, T., & Zvada, P. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Semantic Scholar. [Link][7]

- Krishnamoorthy, J., Zengeya, T., & Zvada, P. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry.

- Krishnamoorthy, J., et al. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry.

- Song, M., et al. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link][3]

- Amer, M. M. K., et al. (2021). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Molecules. [Link][4]

- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. [Link][2]

- Amer, M. M. K., et al. (2021). Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds.

- Singh, U. P., & Singh, R. P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- Sonogashira coupling. Wikipedia. [Link][13]

- Sonogashira Coupling. Organic Chemistry Portal. [Link][14]

- Sonogashira Coupling. Chemistry LibreTexts. [Link][15]

- Wu, C., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. [Link][16]

- Nguyen, T. T. T., & Vo, D. V. (2021). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. VNUHCM Journal of Science and Technology Development. [Link][10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Acetylene Group, Friend or Foe in Medicinal Chemistry. | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. jst-ud.vn [jst-ud.vn]

- 11. This compound | 1196156-05-4 [chemicalbook.com]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Ethynylpyridin-2-ol

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 5-ethynylpyridin-2-ol, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. In the absence of extensive direct experimental data for this specific molecule, this document synthesizes information from analogous compounds, including ethynylpyridines and hydroxypyridines, to project its physicochemical properties and create a robust framework for its empirical investigation. The guide details the theoretical underpinnings of its expected solubility and stability profiles, proposes potential degradation pathways, and furnishes detailed, field-proven experimental protocols for the systematic evaluation of these critical parameters. Our approach is grounded in established principles of pharmaceutical analysis, ensuring that the methodologies presented are both scientifically sound and practically applicable for generating reliable data to support research and development endeavors.

Introduction to this compound: A Molecule of Emerging Interest

This compound is a bifunctional molecule featuring a pyridine ring substituted with both a hydroxyl group and an ethynyl group. This unique combination of functionalities imparts a distinct electronic and structural profile, suggesting its potential as a versatile building block in medicinal chemistry and materials science. The 2-hydroxypyridine moiety is known to exist in tautomeric equilibrium with its corresponding pyridone form, a characteristic that can significantly influence its physicochemical properties, including solubility and hydrogen bonding capabilities. The ethynyl group, a rigid and linear functionality, is a valuable synthon for the construction of more complex molecular architectures through various coupling reactions.

A thorough understanding of the solubility and stability of this compound is paramount for its successful application. Solubility is a critical determinant of bioavailability and dictates the choice of formulation strategies, while stability is essential for ensuring the compound's integrity, safety, and shelf-life. This guide aims to provide a comprehensive resource for researchers embarking on the characterization of this promising molecule.

Physicochemical Properties: A Predictive Overview

| Property | Predicted Value/Characteristic | Rationale and Supporting Evidence |

| Molecular Formula | C₇H₅NO | Based on chemical structure. |

| Molecular Weight | 119.12 g/mol | Calculated from the molecular formula. |

| Tautomerism | Exists in equilibrium between the 2-hydroxy and 2-pyridone forms. | 2-Hydroxypyridine is known to undergo tautomerization, with the pyridone form often favored in polar solvents. This equilibrium will influence its hydrogen bonding capacity and, consequently, its solubility.[1] |

| pKa | Expected to have both an acidic and a basic pKa. | The hydroxyl group will have an acidic pKa, while the pyridine nitrogen will have a basic pKa. The exact values will be influenced by the electron-withdrawing nature of the ethynyl group. |

| LogP | Moderately lipophilic. | The pyridine ring and ethynyl group contribute to lipophilicity, while the hydroxyl/pyridone moiety enhances hydrophilicity. The overall LogP will depend on the dominant tautomeric form. |

Solubility Profile: Theoretical Considerations and Experimental Design

The solubility of this compound will be a function of its solid-state properties (e.g., crystal lattice energy) and its interactions with the solvent. The presence of both hydrogen bond donor and acceptor sites suggests that its solubility will be significantly influenced by the solvent's polarity and hydrogen bonding capacity.

Predicted Solubility Behavior

-

Aqueous Solubility: The molecule is expected to exhibit pH-dependent aqueous solubility. At pH values below the pKa of the pyridine nitrogen, the protonated form will likely have higher solubility. Conversely, at pH values above the pKa of the hydroxyl group, the deprotonated form will be more soluble. The intrinsic solubility (solubility of the neutral species) is anticipated to be moderate.

-

Organic Solvent Solubility: Higher solubility is expected in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF) that can engage in hydrogen bonding. Solubility in nonpolar solvents (e.g., hexane, toluene) is predicted to be low.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the universally accepted shake-flask method for determining the thermodynamic solubility of a compound.[2]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., water, pH 7.4 phosphate buffer, 0.1 N HCl, ethanol, methanol, acetonitrile, DMSO)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Calibrated analytical balance

-

HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the vials to further separate the solid from the supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilution and Analysis: Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the analytical method). Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

Self-Validation: The presence of undissolved solid in the vials after the equilibration period confirms that a saturated solution was achieved. The consistency of solubility values from samples taken at different time points (e.g., 24 and 48 hours) can be used to verify that equilibrium has been reached.

Chemical Stability and Degradation Pathways

The chemical stability of this compound is a critical parameter that dictates its storage conditions and shelf-life. Forced degradation studies are essential for identifying potential degradation products and elucidating degradation pathways.[3][4]

Predicted Stability Profile and Degradation Pathways

The structure of this compound suggests several potential degradation pathways under stress conditions:

-

Hydrolysis: The molecule is expected to be relatively stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, degradation may occur, potentially involving the ethynyl group or the pyridine ring.

-

Oxidation: The pyridine ring and the ethynyl group could be susceptible to oxidation. The 2-hydroxy substituent may activate the ring towards oxidative degradation.

-

Photodegradation: Pyridine-containing compounds are known to be susceptible to photodegradation.[5][6] Exposure to UV or visible light may lead to the formation of photoproducts.

-

Thermal Degradation: At elevated temperatures, decomposition of the molecule is expected. The ethynyl group, in particular, can be reactive at high temperatures.[7][8]

Below is a proposed degradation pathway diagram for this compound based on the reactivity of its functional groups.

Caption: Proposed Degradation Pathways for this compound.

Experimental Protocol for Forced Degradation Studies

This protocol provides a framework for conducting forced degradation studies to assess the intrinsic stability of this compound.[3]

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Forced degradation chamber (for temperature and humidity control)

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a specified time.

-

Base Hydrolysis: Treat the sample solution with 0.1 N NaOH and heat at a controlled temperature for a specified time.

-

Oxidation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified time.

-

Thermal Degradation: Expose the solid drug substance and a solution to dry heat (e.g., 80 °C) in a stability chamber.

-

Photodegradation: Expose the solid drug substance and a solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis: At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method.

-

Data Evaluation:

-

Monitor the decrease in the peak area of this compound to determine the extent of degradation.

-

Use the PDA detector to assess peak purity and to obtain UV spectra of the parent compound and any degradation products.

-

Use the MS detector to obtain mass information for the degradation products to aid in their identification.

-

Workflow for Stability Indicating Method Development:

Caption: Workflow for Developing a Stability-Indicating HPLC Method.

Conclusion

While direct experimental data on the solubility and stability of this compound is limited, a comprehensive understanding of its potential behavior can be extrapolated from the known chemistry of its constituent functional groups. This technical guide provides a robust framework for the systematic investigation of these critical physicochemical properties. The detailed experimental protocols for solubility determination and forced degradation studies are designed to be self-validating and adhere to established industry standards. By following the methodologies outlined herein, researchers can generate the high-quality data necessary to advance the development of this compound for its intended applications. The proposed degradation pathways and analytical workflows offer a solid starting point for the in-depth characterization of this promising molecule.

References

- PubMed. (n.d.).

- PubMed. (n.d.).

- A review of methods for solubility determination in biopharmaceutical drug characteris

- MDPI. (n.d.).

- Eawag-BBD. (2007).

- PubMed. (n.d.). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. [Link]

- Wikipedia. (n.d.). 2-Pyridone. [Link]

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). [URL Not Available]

- ResearchGate. (n.d.).

- PMC. (n.d.).

- PubMed. (2022).

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

- Lund University Publications. (n.d.).

- PubMed. (n.d.). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine-3-hydroxylase. [Link]

- MDPI. (n.d.). New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition. [Link]

- PMC. (n.d.). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. [Link]

- PMC. (n.d.).

- Functionalization of Pyridines via Reissert-Henze Reaction. (n.d.). [URL Not Available]

- ResearchGate. (n.d.). Thermal degradation of some ferrocene-containing poly(aryleneethynylene)s | Request PDF. [Link]

- PMC. (n.d.).

- PMC. (2023).

- ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment. [Link]

- FooDB. (2020). Showing Compound 2-Hydroxypyridine (FDB112195). [Link]

- A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (n.d.). [URL Not Available]

- Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]

- MedCrave online. (2016).

- Forced Degradation in Pharmaceuticals – A Regulatory Upd

- Stability-indicating method development for azelnidipine estim

- MDPI. (2022). Thermal Degradation Process of Ethinylestradiol—Kinetic Study. [Link]

- MDPI. (2022). Thermal Degradation Process of Ethinylestradiol—Kinetic Study. [Link]

- NIH. (n.d.).

- Asian Journal of Pharmaceutics. (2023).

- PubChem. (n.d.). 4-Ethynylpyridine. [Link]

- PMC. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. [Link]

- ResearchGate. (n.d.). (PDF)

- PubMed. (n.d.). Solubility prediction in supercritical CO(2) using minimum number of experiments. [Link]

- PMC. (2023).

Sources

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 5. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Ethynylpyridin-2-ol: From Postulated Discovery to Synthetic Realization

This guide provides a comprehensive technical overview of 5-Ethynylpyridin-2-ol, a heterocyclic compound of increasing interest to researchers in medicinal chemistry and materials science. We will delve into its likely discovery through the lens of modern synthetic chemistry, provide a detailed, field-proven synthetic protocol, and discuss its characterization and potential applications. This document is intended for professionals in drug development and chemical research who require a deep, practical understanding of this valuable building block.

Introduction and Structural Significance

This compound, with the CAS number 1196156-05-4, is a bifunctional molecule featuring a pyridin-2-ol core and a terminal alkyne at the 5-position. The pyridin-2-ol moiety is known to exist in tautomeric equilibrium with its corresponding pyridone form, 5-ethynyl-2(1H)-pyridone. This tautomerism is a critical feature, influencing the molecule's reactivity, hydrogen bonding capabilities, and interaction with biological targets.

The terminal alkyne is a particularly valuable functional group in contemporary organic synthesis. It serves as a versatile handle for a variety of chemical transformations, most notably "click" chemistry (such as the copper-catalyzed azide-alkyne cycloaddition), Sonogashira cross-coupling reactions, and various cyclization reactions. The strategic placement of this group on the pyridin-2-ol scaffold creates a molecule with significant potential for the construction of complex molecular architectures.

Historical Context and Postulated Discovery

The direct history of the initial synthesis of this compound is not prominently documented in a single, seminal publication. Its emergence is more likely the result of the convergence of two significant streams of chemical research: the long-standing interest in the biological activity of pyridin-2-one derivatives and the revolutionary impact of palladium-catalyzed cross-coupling reactions on molecule construction.

Pyridinone-containing compounds exhibit a broad spectrum of pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects[1]. For decades, synthetic chemists have explored methods to functionalize this privileged scaffold to modulate its biological activity. Concurrently, the development of powerful synthetic tools, particularly the Sonogashira coupling, has enabled the efficient introduction of alkyne moieties onto aromatic and heteroaromatic rings[2].

It is therefore highly probable that this compound was first synthesized not as a singular discovery event, but as part of a broader effort to create diverse libraries of substituted pyridinols for screening in drug discovery programs or for use as versatile intermediates in organic synthesis. The logical and most efficient synthetic approach to this molecule would involve the application of a Sonogashira coupling, a now-standard method in the synthetic chemist's toolbox.

Synthetic Strategy and Methodologies

The most plausible and efficient synthesis of this compound involves a two-step sequence starting from a readily available halogenated pyridine derivative. This strategy leverages the power of the Sonogashira cross-coupling reaction to introduce the ethynyl group, followed by a deprotection step to reveal the final pyridin-2-ol.